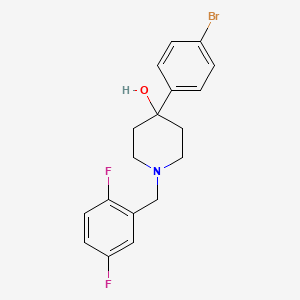![molecular formula C13H19F3N2O B3850517 N,N,N'-trimethyl-N'-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B3850517.png)
N,N,N'-trimethyl-N'-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine
Overview
Description
N,N,N’-trimethyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine is a chemical compound with a complex structure that includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with N,N,N’-trimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N,N,N’-trimethyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethane-1,2-diamine backbone allows for versatile interactions with various biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine
- N,N,N’-trimethyl-1,2-ethanediamine
- N,N,N’,N’-tetramethylethylenediamine
Uniqueness
N,N,N’-trimethyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability. Compared to similar compounds, it offers enhanced performance in certain chemical reactions and biological interactions.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O/c1-17(2)8-9-18(3)10-11-4-6-12(7-5-11)19-13(14,15)16/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIQJWYDAVXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3850437.png)
![3-[[butyl(methyl)amino]methyl]-4-nitrophenol](/img/structure/B3850452.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B3850458.png)
![methyl (1S,3R,3aS,6aR)-5-ethyl-3-(2-methylpropyl)-1-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate](/img/structure/B3850469.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850474.png)

![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B3850505.png)
![N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B3850510.png)

![[5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride](/img/structure/B3850527.png)
![4-(4-cyclopentyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3850529.png)
![2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one](/img/structure/B3850534.png)
![[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850535.png)
![1-[4-[4-(2-Hydroxyethyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B3850541.png)
